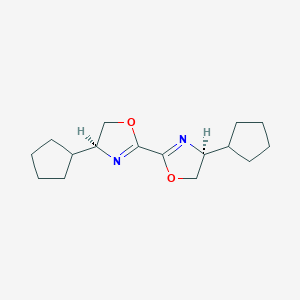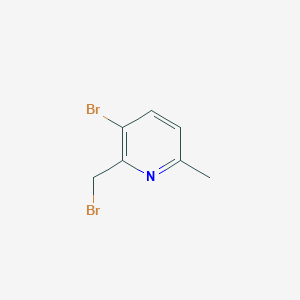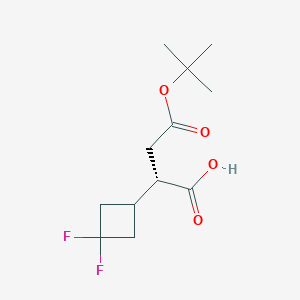![molecular formula C19H13ClN2OS B12942967 Benzamide, 4-chloro-N-[2-(1H-indol-3-yl)-3-thienyl]- CAS No. 500022-51-5](/img/structure/B12942967.png)
Benzamide, 4-chloro-N-[2-(1H-indol-3-yl)-3-thienyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1H-Indol-3-yl)thiophen-3-yl)-4-chlorobenzamide is a synthetic compound that incorporates both indole and thiophene moieties. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Thiophene is a five-membered ring containing one sulfur atom. The combination of these two heterocyclic structures in a single molecule can result in unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Indol-3-yl)thiophen-3-yl)-4-chlorobenzamide typically involves the formation of the indole and thiophene rings followed by their coupling. One common method is the condensation reaction between an indole derivative and a thiophene derivative. For example, the indole derivative can be synthesized via Fischer indole synthesis, while the thiophene derivative can be prepared using the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
N-(2-(1H-Indol-3-yl)thiophen-3-yl)-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
N-(2-(1H-Indol-3-yl)thiophen-3-yl)-4-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(2-(1H-Indol-3-yl)thiophen-3-yl)-4-chlorobenzamide involves its interaction with specific molecular targets. The indole and thiophene moieties can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain kinases or bind to DNA, affecting cellular processes such as proliferation and apoptosis.
相似化合物的比较
Similar Compounds
N-(2-(1H-Indol-3-yl)thiophen-3-yl)benzamide: Lacks the chlorine atom on the benzamide ring.
N-(2-(1H-Indol-3-yl)thiophen-3-yl)-4-methylbenzamide: Contains a methyl group instead of a chlorine atom.
N-(2-(1H-Indol-3-yl)thiophen-3-yl)-4-nitrobenzamide: Contains a nitro group instead of a chlorine atom.
Uniqueness
The presence of the chlorine atom in N-(2-(1H-Indol-3-yl)thiophen-3-yl)-4-chlorobenzamide can significantly influence its chemical reactivity and biological activity. Chlorine atoms can enhance the compound’s ability to interact with biological targets, potentially increasing its potency and selectivity.
属性
CAS 编号 |
500022-51-5 |
|---|---|
分子式 |
C19H13ClN2OS |
分子量 |
352.8 g/mol |
IUPAC 名称 |
4-chloro-N-[2-(1H-indol-3-yl)thiophen-3-yl]benzamide |
InChI |
InChI=1S/C19H13ClN2OS/c20-13-7-5-12(6-8-13)19(23)22-17-9-10-24-18(17)15-11-21-16-4-2-1-3-14(15)16/h1-11,21H,(H,22,23) |
InChI 键 |
FYRRYFODQYUICD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(C=CS3)NC(=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-1-[2-(pentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12942890.png)
![3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole](/img/structure/B12942907.png)
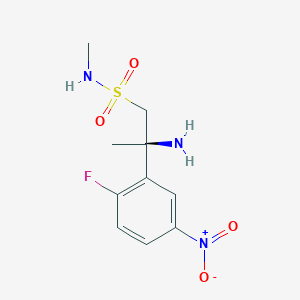
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-(4-pyridin-2-ylpyrazol-1-yl)purin-9-yl]oxolane-3,4-diol](/img/structure/B12942921.png)
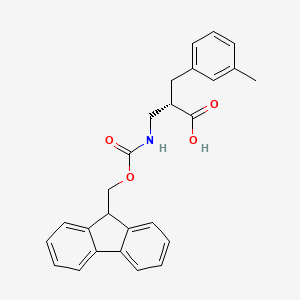


![Methyl 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12942944.png)

